4-Thiazolidinone Derivatives Outperform Sunitinib in Multiline Cancer Cell Cytotoxicity
A specific 4-thiazolidinone-indolin-2-one hybrid derivative (compound 10c) demonstrated significantly superior cytotoxicity compared to the approved tyrosine kinase inhibitor Sunitinib across four distinct human cancer cell lines. This represents one of the most well-characterized head-to-head quantitative comparisons in the 4-thiazolidinone literature [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 4-Thiazolidinone derivative 10c: IC50 = 0.025 μM (HT-29), 0.075 μM (H460), 0.77 μM (MDA-MB-231), 1.95 μM (SMMC-7721) |
| Comparator Or Baseline | Sunitinib (FDA-approved VEGFR/PDGFR inhibitor): IC50 = 1.3 μM (HT-29), 2.7 μM (H460), 3.7 μM (MDA-MB-231), 6.47 μM (SMMC-7721) |
| Quantified Difference | 52-fold more active against HT-29; 36-fold more active against H460; 4.8-fold more active against MDA-MB-231; 3.3-fold more active against SMMC-7721 |
| Conditions | MTT assay; cell lines HT-29 (human colon cancer), H460 (human lung cancer), MDA-MB-231 (human breast cancer), SMMC-7721 (human liver cancer); normal cell line WI-38 (human fetal lung fibroblasts) included for selectivity assessment |
Why This Matters
This direct comparison against an approved clinical agent provides a benchmark for researchers evaluating 4-thiazolidinone derivatives as lead scaffolds in oncology programs, with quantitative superiority in nanomolar potency ranges that may reduce required dosing concentrations.
- [1] Shuobing Wang, Yanfang Zhao, Guogang Zhang, Yingxiang Lv, Ning Zhang, Ping Gong. Design, synthesis and biological evaluation of novel 4-thiazolidinones containing indolin-2-one moiety as potential antitumor agent. European Journal of Medicinal Chemistry, 2011, 46(8), 3509-3518. DOI: 10.1016/j.ejmech.2011.05.017 View Source
